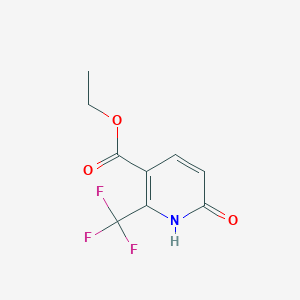

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUODISIAKOSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593228 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194673-13-7 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with trifluoroacetaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dihydropyridine ring can act as a pharmacophore, binding to active sites on enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Derivatives

a) Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

- CAS No.: 194673-12-6

- Molecular Formula: C₉H₁₀F₃NO₃

- Key Difference : Fully saturated tetrahydropyridine ring.

- Properties : Melting point 128–130°C; boiling point 294°C; density 1.351 g/cm³ .

- Applications : Used in medicinal chemistry for saturated heterocycles, which often exhibit distinct conformational stability compared to dihydro analogs .

b) Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

- CAS No.: 154020-54-9

- Molecular Formula: C₁₁H₁₀F₃NO₄

- Key Difference : Acetyl group at position 5 enhances electrophilicity.

- Applications: Potential use in kinase inhibitor synthesis due to increased steric bulk .

Pyrimidine Derivatives

a) Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate

- CAS No.: 343-67-9

- Molecular Formula : C₈H₇F₃N₂O₃

- Key Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- Properties : Boiling point 220.8°C; density 1.5 g/cm³; higher polarity due to additional nitrogen .

- Applications : Used in nucleoside analog synthesis, offering hydrogen-bonding capabilities absent in pyridine derivatives .

Pyridazine Derivatives

a) Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Comparative Analysis Table

Key Findings

- Structural Impact :

- Functional Group Effects: Trifluoromethyl groups enhance lipophilicity and metabolic resistance across all analogs .

- Safety Profile :

- The target compound has hazard statements H315 (skin irritation) and H319 (eye irritation), common among trifluoromethylated heterocycles .

Biological Activity

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has the molecular formula and a molecular weight of approximately 235.16 g/mol. The compound features a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it suitable for various biological applications .

Antimicrobial Activity

Research indicates that Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate exhibits notable antimicrobial activity against specific bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Summary of Antimicrobial Studies

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at low concentrations | |

| Candida albicans | Significant antifungal effects |

Enzyme Inhibition

Preliminary studies have explored the compound's ability to inhibit specific enzymes, particularly kinases involved in various cellular processes. These enzymes play crucial roles in cell signaling and proliferation, making them important targets in cancer therapy. Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has shown promising results in inhibiting certain kinases, although further research is needed to elucidate the precise mechanisms of action .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antitubercular Activity : A screening of a library of compounds identified Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate as a candidate with activity against Mycobacterium tuberculosis. The compound's structure suggests it may interfere with bacterial metabolism or cell wall synthesis .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in certain types of cancer cells. This effect is likely mediated through its interaction with key signaling pathways .

Mechanistic Insights

Understanding the biological mechanisms underlying the activity of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is critical for its development as a therapeutic agent. Interaction studies indicate that the compound may bind to specific targets within cells, influencing pathways related to growth and survival.

Q & A

Basic Research Questions

What are the optimized synthetic routes for Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, and how are intermediates validated?

The compound is synthesized via multi-step protocols, often involving cross-coupling reactions. For example, trifluoromethyl-substituted pyridine derivatives can be prepared using Suzuki-Miyaura coupling between boronic acids and halogenated precursors. Reaction progress is monitored by LCMS (e.g., observed m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under TFA-modified conditions) to confirm intermediate formation . Final purification typically employs column chromatography or recrystallization, with purity assessed via HPLC (>95%) .

How can researchers confirm the identity and purity of this compound?

- Spectroscopic Techniques : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and ester groups) and hydrogen environments. For example, ethyl ester protons appear as a quartet at δ ~4.3 ppm in DMSO-d₆ .

- Mass Spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., m/z 250.1 [M+H]⁺ for related analogs) .

- Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%) and identifies byproducts .

What experimental methods are used to determine physicochemical properties (e.g., solubility, stability)?

- Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis or UV-vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC .

- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and decomposition profiles .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. Use SHELX programs for structure solution and refinement, leveraging high-resolution data (e.g., space group P2₁/c, a = 6.4973 Å, b = 11.5323 Å for related pyridine derivatives) . Tools like Mercury CSD enable visualization of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing patterns .

What strategies mitigate instability during catalytic or high-temperature reactions?

- Protecting Groups : Introduce Boc or benzyl groups to stabilize reactive sites (e.g., NH groups in dihydropyridines) .

- Reaction Optimization : Use inert atmospheres (N₂/Ar) and low-temperature conditions to prevent oxidation or decomposition .

How do computational methods aid in understanding reactivity and intermolecular interactions?

- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices.

- Hydrogen-Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to classify interaction motifs (e.g., R₂²(8) rings) in crystal lattices .

- Molecular Dynamics : Simulate solvent effects on conformational stability .

How can spectroscopic data resolve tautomeric equilibria in solution?

- Variable-Temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., keto-enol forms).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches to infer tautomeric states .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.